N,N-Dimethylglycylbenzocaine
Description
N,N-Dimethylglycylbenzocaine (CAS: 78448-04-1) is a benzocaine derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol . Structurally, it consists of a benzocaine moiety (ethyl 4-aminobenzoate) modified by the addition of an N,N-dimethylglycine group via an amide linkage. This modification introduces a tertiary amine and enhances polarity compared to benzocaine. Key physicochemical properties include a density of 1.21±0.1 g/cm³, boiling point of 437.5±45.0°C, and flash point of 218.3±28.7°C .
Properties
CAS No. |
78448-04-1 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 4-[[2-(dimethylamino)acetyl]amino]benzoate |
InChI |
InChI=1S/C13H18N2O3/c1-4-18-13(17)10-5-7-11(8-6-10)14-12(16)9-15(2)3/h5-8H,4,9H2,1-3H3,(H,14,16) |
InChI Key |
DWKRVJWRHNPLHC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C)C |
Synonyms |
JK-42 N,N-dimethylglycylbenzocaine N,N-dimethylglycylbenzocaine hydrochloride N,N-dimethylglycylbenzocaine, monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethylglycine (DMG) and DMG-HCl
- Structural Differences: DMG (C₄H₉NO₂, MW: 119.12 g/mol) lacks the benzoyl group and ester linkage present in N,N-dimethylglycylbenzocaine, making it a simpler, more hydrophilic molecule . DMG-HCl (CAS: 2491-06-7) is its hydrochloride salt, enhancing water solubility .
- The hydrochloride salt (DMG-HCl) is reagent-grade (98–102% purity), emphasizing its stability .
Benzalkonium Chloride Derivatives (e.g., BAC12)
- Structural Features : BAC12 (C₂₁H₃₈ClN, MW: 340.0 g/mol) is a quaternary ammonium compound with a benzyl group and dodecyl chain, contrasting with the tertiary amine and ester groups in this compound .
- Function : BAC12 is an antimicrobial surfactant, while the target compound’s design suggests anesthetic properties. The quaternary ammonium group in BAC12 confers permanent positive charge, enhancing membrane disruption, whereas the tertiary amine in this compound may influence pH-dependent solubility .
Peptide Derivatives (e.g., N-[2-(benzoylthio)acetyl]-gly-gly-gly-oh)
- Complexity : These peptides (e.g., C₁₃H₁₇N₃O₅S, MW: 327.35 g/mol) feature multiple glycine units and a benzoylthio group, contrasting with the single dimethylglycine modification in this compound .
- Metabolism : Peptide derivatives may undergo enzymatic cleavage, while the amide bond in this compound could offer greater metabolic stability compared to ester-based anesthetics like benzocaine .
Data Table: Key Properties of Compared Compounds
Research Insights and Implications
- However, it remains less soluble than DMG-HCl due to the ethyl ester group .
- Stability : The amide linkage may confer greater hydrolytic stability than benzocaine’s ester, prolonging its duration of action .
- Safety : While DMG exhibits low toxicity, the safety profile of this compound requires further study, particularly regarding metabolic byproducts .
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